molecular formula C23H18N4O2 B11604880 ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 306278-67-1

ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11604880
CAS No.: 306278-67-1
M. Wt: 382.4 g/mol
InChI Key: FIPNEDOLYRLLSL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least two different elements as members of its ring(s). This particular compound features a quinoxaline core fused with a pyrrole ring, and it is substituted with an ethyl ester group, an amino group, and a naphthyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to a series of reactions to introduce the pyrrole ring and the naphthyl group.

    Formation of Quinoxaline Core: The reaction between o-phenylenediamine and a 1,2-dicarbonyl compound (such as glyoxal) in the presence of an acid catalyst yields the quinoxaline core.

    Pyrrole Ring Formation: The quinoxaline derivative is then reacted with an appropriate pyrrole precursor under conditions that promote cyclization.

    Naphthyl Group Introduction: The naphthyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups or further to hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)₂) and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-1-(phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with a phenyl group instead of a naphthyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid: Similar structure but without the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an ethyl ester group and an amino group, contributing to its unique chemical properties. The naphthalene moiety enhances its structural complexity, potentially influencing its interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria like E. coli and S. aureus
AntiviralPotential interference with viral replication pathways
AnticancerActs as a kinase inhibitor affecting cancer cell signaling

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
  • Cell Signaling Interference : By acting on kinase pathways, it could disrupt signaling necessary for tumor growth and survival.
  • Radical Scavenging : Some derivatives have demonstrated antioxidant properties, scavenging harmful radicals which can contribute to cellular damage .

Case Studies

Several studies have explored the biological activities of pyrrolo[2,3-b]quinoxaline derivatives:

  • A study evaluating the antioxidant activity using the DPPH assay found that certain derivatives exhibited effective radical scavenging capabilities comparable to established antioxidants like Trolox .
  • Another research highlighted the synthesis of various derivatives and their evaluation for antimicrobial activity, confirming significant efficacy against multiple bacterial strains .

Synthesis and Derivative Comparison

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Comparative analysis with other derivatives reveals unique structural features that may influence their biological profiles:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateCyclopentyl group instead of naphthaleneDifferent biological activity profile
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxyphenyl groupPotentially enhanced solubility
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateMethoxyphenyl groupVariation in electronic properties

Properties

CAS No.

306278-67-1

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2-amino-1-naphthalen-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-18-10-6-5-9-17(18)25-20)27(21(19)24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2,24H2,1H3

InChI Key

FIPNEDOLYRLLSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

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